

# Physical and chemical characteristics of 1-Deoxy-1-nitro-D-mannitol

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## Compound of Interest

Compound Name: 1-Deoxy-1-nitro-D-mannitol

Cat. No.: B078077

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## In-Depth Technical Guide: 1-Deoxy-1-nitro-D-mannitol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**1-Deoxy-1-nitro-D-mannitol** is a nitro-functionalized sugar alcohol derived from D-mannitol. This technical guide provides a comprehensive overview of its known physical and chemical characteristics, available experimental protocols, and biological applications. The information is compiled from scientific literature and chemical supplier data. It is important to note that while general properties are available, detailed experimental spectroscopic data and in-depth biological studies on this specific compound are limited in publicly accessible resources. This document aims to consolidate the existing knowledge and highlight areas for future research.

### Physical and Chemical Characteristics

**1-Deoxy-1-nitro-D-mannitol** is a solid organic compound.<sup>[1]</sup> Its core structure is based on the six-carbon sugar alcohol D-mannitol, with a nitro group replacing the hydroxyl group at the C1 position.

Table 1: Summary of Physical and Chemical Properties of **1-Deoxy-1-nitro-D-mannitol**

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO <sub>7</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	211.17 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	14199-83-8	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Solid	<a href="#">[1]</a>
Melting Point	133 °C	<a href="#">[3]</a>
Boiling Point	608.3 °C at 760 mmHg (Predicted)	<a href="#">[3]</a>
Density	1.632 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>
Solubility	Data not available. The parent compound, D-mannitol, is soluble in water.	
InChI Key	HOFCJTOUEGMYBT-UHFFFAOYSA-N	
SMILES	OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C--INVALID-LINK--[O-]	

Note: Some physical properties, such as boiling point and density, are predicted values from chemical databases and should be confirmed experimentally.

## Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of **1-Deoxy-1-nitro-D-mannitol** are not readily available. However, a general synthetic method has been described.

## Synthesis: Nitration of D-Mannitol

A described method for the synthesis of **1-Deoxy-1-nitro-D-mannitol** involves the reaction of D-mannitol with sodium nitrite in the presence of hydrochloric acid.<sup>[2]</sup> This reaction is a type of nucleophilic substitution where the hydroxyl group at the C1 position of mannitol is replaced by a nitro group.

Generalized Protocol:

- **Dissolution:** D-mannitol is dissolved in an appropriate solvent, likely water.
- **Addition of Reagents:** Sodium nitrite is added to the solution, followed by the careful addition of hydrochloric acid. The acid serves to generate nitrous acid in situ, which is the reactive species for the nitration.
- **Reaction Conditions:** The reaction is likely carried out at a controlled temperature to prevent unwanted side reactions. The exact temperature and reaction time would need to be optimized.
- **Work-up and Purification:** After the reaction is complete, the product would be isolated from the reaction mixture. This could involve neutralization, extraction, and subsequent purification steps such as recrystallization or column chromatography to obtain pure **1-Deoxy-1-nitro-D-mannitol**.

Note: This is a generalized procedure based on the brief description found. A thorough literature search for analogous reactions and optimization of reaction conditions are necessary for practical synthesis.

## Analytical Characterization

Standard analytical techniques would be employed to confirm the identity and purity of synthesized **1-Deoxy-1-nitro-D-mannitol**.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy would be used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.
- **Infrared (IR) Spectroscopy:** IR spectroscopy would be used to identify the functional groups present in the molecule, particularly the characteristic stretching frequencies of the nitro

group (typically around  $1550\text{ cm}^{-1}$  and  $1350\text{ cm}^{-1}$ ) and the hydroxyl groups.

- **Mass Spectrometry (MS):** Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
- **Melting Point Analysis:** The melting point would be determined to assess the purity of the synthesized compound.

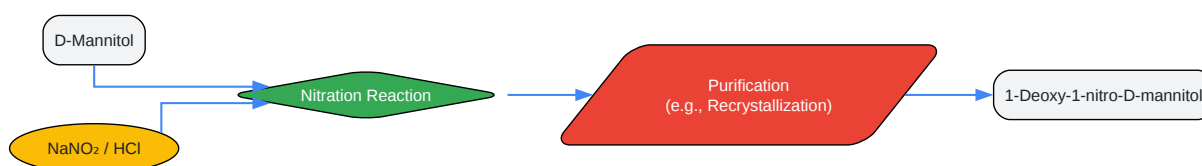
## Biological Activity and Applications

The primary documented application of **1-Deoxy-1-nitro-D-mannitol** is as a voltammetric reagent for monitoring the transport across the blood-brain barrier (BBB). Its electrochemical properties allow for its detection, making it a useful tool in studying the permeability of the BBB to small molecules.

There is a lack of detailed information regarding other biological activities, mechanisms of action, or interactions with specific signaling pathways for **1-Deoxy-1-nitro-D-mannitol**. While the parent compound, D-mannitol, is used as an osmotic diuretic[4][5], and other nitro compounds have a wide range of biological activities, these properties cannot be directly extrapolated to **1-Deoxy-1-nitro-D-mannitol** without experimental validation.

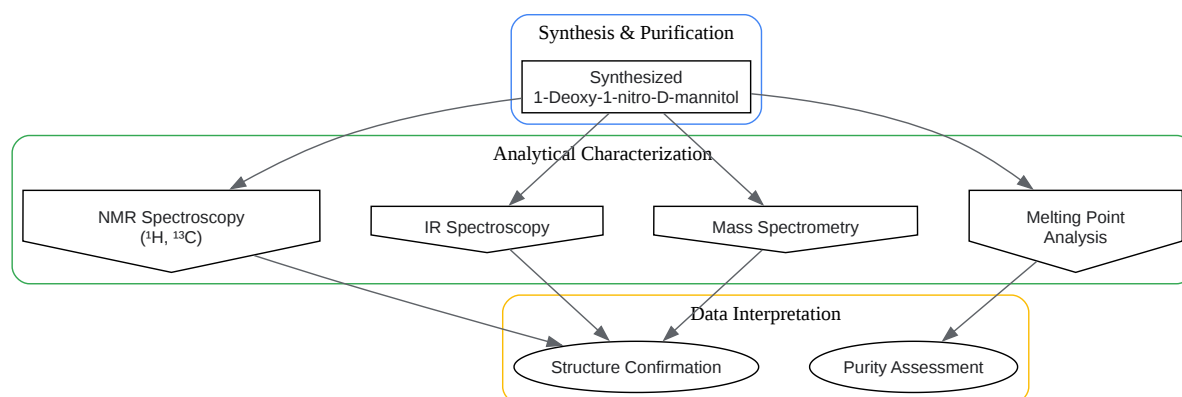
Toxicological data for **1-Deoxy-1-nitro-D-mannitol** is not available in the public domain. The parent compound, D-mannitol, has been studied for its toxicological profile.[6][7][8]

## Visualizations



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Caption: Synthesis of **1-Deoxy-1-nitro-D-mannitol**.



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Caption: Characterization workflow for **1-Deoxy-1-nitro-D-mannitol**.

## Conclusion

**1-Deoxy-1-nitro-D-mannitol** is a compound with established basic chemical properties and a noted application in neuroscience research as a tool to study the blood-brain barrier. However, there is a significant lack of detailed, publicly available experimental data, including spectroscopic analyses, a validated synthesis protocol, and comprehensive biological activity studies. This guide consolidates the current knowledge and underscores the need for further research to fully characterize this compound and explore its potential applications in drug development and other scientific fields.

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- To cite this document: BenchChem. [Physical and chemical characteristics of 1-Deoxy-1-nitro-D-mannitol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078077#physical-and-chemical-characteristics-of-1-deoxy-1-nitro-d-mannitol]

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